2-Cyano-3-(p-tolyl)acrylamide
Overview
Description
2-Cyano-3-(p-tolyl)acrylamide is an organic compound with the molecular formula C11H10N2O. This compound is characterized by the presence of a cyano group (-CN) and a p-tolyl group (a benzene ring substituted with a methyl group) attached to an acrylamide backbone. It is a derivative of acrylamide, which is widely used in various chemical and industrial applications.
Mechanism of Action
Target of Action
It has been observed that similar acrylamide-derived compounds have shown modulatory effects on members of the cys-loop transmitter-gated ion channel family, including the mammalian gaba a receptor .
Mode of Action
It has been observed that similar compounds show fluorescence properties due to the formation of a dimeric interaction of hydrogen bonds between carbonyl oxygens and amide hydrogens . This suggests that 2-Cyano-3-(p-tolyl)acrylamide may interact with its targets through hydrogen bonding, leading to changes in the target’s function .
Biochemical Pathways
Given its potential interaction with the gaba a receptor , it may influence neurotransmission pathways.
Result of Action
Similar compounds have been observed to have concurrent potentiating and inhibitory effects that can be isolated and observed under appropriate recording conditions . This suggests that this compound may have similar effects.
Action Environment
It has been observed that the equilibrium between the two tautomers of similar compounds can be tuned by the judicious choice of electron-donating or-withdrawing substituents . This suggests that the compound’s action may be influenced by the chemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyano-3-(p-tolyl)acrylamide typically involves the reaction of p-toluidine with cyanoacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-(p-tolyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where the cyano or p-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
2-Cyano-3-(p-tolyl)acrylamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Comparison with Similar Compounds
2-Cyano-3-phenylacrylamide: Similar structure but with a phenyl group instead of a p-tolyl group.
2-Cyano-3-(m-tolyl)acrylamide: Similar structure but with a m-tolyl group instead of a p-tolyl group.
2-Cyano-3-(o-tolyl)acrylamide: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness: 2-Cyano-3-(p-tolyl)acrylamide is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The position of the methyl group on the benzene ring can affect the compound’s steric and electronic properties, making it distinct from its isomers and other similar compounds.
Properties
IUPAC Name |
(E)-2-cyano-3-(4-methylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)6-10(7-12)11(13)14/h2-6H,1H3,(H2,13,14)/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKITYBHTVPXXMR-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C#N)/C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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